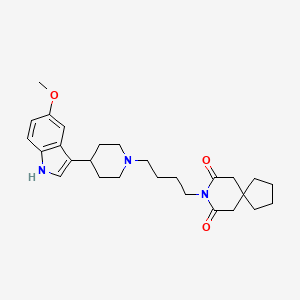
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(4-(5-methoxy-1H-indol-3-yl)-1-piperidinyl)butyl)-
Cat. No. B8382065
Key on ui cas rn:
116966-92-8
M. Wt: 451.6 g/mol
InChI Key: LCKKOPBUOJSSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04855302
Procedure details


A mixture of 2.3 g of 5-methoxy-3-(4-piperidinyl)-1H-indole, 2.58 g of 8-[4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione, 2.12 g of sodium carbonate, 150 mg of sodium iodide and 50 ml of butanone was refluxed under an inert atmosphere with stirring for 20 hours and after another 1.29 g of the dione were added. Reflux was continued for 6 hours. The mixture was filtered and washed with acetone and the filtrate was evaporated to dryness. The residue was crystallized from 60% ethanol to obtain 3.4 g of 8-[4-{4-(5-methoxy-1H-indol-3-yl)-1-piperidinyl}-butyl]-8-azaspiro[4,5]decane-7,9-dione melting at ≈150° C.

[Compound]
Name
8-[
Quantity
2.58 g
Type
reactant
Reaction Step One

Name
4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.ClCCCC[CH:23]1[C:27]2([CH2:32][C:31](=[O:33])[NH:30][C:29](=[O:34])[CH2:28]2)[CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].[CH3:43][C:44](=O)[CH2:45][CH3:46]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][N:15]([CH2:43][CH2:44][CH2:45][CH2:46][N:30]2[C:29](=[O:34])[CH2:28][C:27]3([CH2:23][CH2:24][CH2:25][CH2:26]3)[CH2:32][C:31]2=[O:33])[CH2:14][CH2:13]1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)C1CCNCC1
|
[Compound]
|
Name
|
8-[
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC1CCCC12CC(NC(C2)=O)=O
|
|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed under an inert atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after another 1.29 g of the dione were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from 60% ethanol
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)C1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
